molecular formula C14H14ClNO B167561 N-(4-chlorobenzyl)-4-methoxyaniline CAS No. 20357-42-0

N-(4-chlorobenzyl)-4-methoxyaniline

Cat. No. B167561
CAS RN: 20357-42-0
M. Wt: 247.72 g/mol
InChI Key: GQRCXKTWRYIKBP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “N-(4-chlorobenzyl)-4-methoxyaniline” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-chlorobenzyl)-4-methoxyaniline” are not explicitly mentioned in the retrieved sources .

Scientific Research Applications

Protection of Carboxyl Groups

This compound acts as a reagent for the protection of carboxyl groups as their 4-chlorobenzyl esters, which are more stable to acid than the corresponding benzyl esters .

Solvent in Paint Stripper and Waterborne Coatings

It is used as a solvent in paint stripper and waterborne coatings .

Curing Agent

It acts as a curing agent .

Safety and Hazards

While specific safety and hazard information for “N-(4-chlorobenzyl)-4-methoxyaniline” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO/c1-17-14-8-6-13(7-9-14)16-10-11-2-4-12(15)5-3-11/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRCXKTWRYIKBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359397
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20357-42-0
Record name N-(4-chlorobenzyl)-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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